1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-3-(4-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrFN2O3S/c1-2-13-3-7-16(8-4-13)24-19-12-28(26,27)11-18(19)23(20(24)25)10-14-5-6-15(21)9-17(14)22/h3-9,18-19H,2,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYVTHFGKDXDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHBrF NOS
- Molecular Weight : 404.32 g/mol
The compound features a thienoimidazole core, which is known for its diverse biological activities. The presence of bromine and fluorine atoms may enhance its pharmacological properties through increased lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thienoimidazole derivatives often exhibit inhibitory effects on various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling pathways.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which can mitigate oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of thienoimidazole derivatives on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines at concentrations above 10 µM, with an IC value of approximately 15 µM .
- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Enzyme Inhibition Studies :
- Antioxidant Activity :
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis |
| Enzyme Inhibition | PTP1B | 4.5 µM | Competitive inhibition |
| Antioxidant | Neuronal Cells | N/A | Reduction of ROS levels |
Scientific Research Applications
The compound 1-(4-bromo-2-fluorobenzyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.
Example Synthetic Pathway
A potential synthetic pathway could be outlined as follows:
- Start with a suitable precursor containing the thienoimidazole core.
- Perform bromination and fluorination under controlled conditions.
- Conduct alkylation to introduce the ethyl group.
- Purify the final product using recrystallization techniques.
Anticancer Activity
Research indicates that compounds with thienoimidazole structures exhibit significant anticancer properties. Specifically, studies have shown that derivatives can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For instance, the compound may act as an inhibitor of tyrosine kinases, which are crucial in many signaling pathways related to cancer progression.
Antimicrobial Properties
The presence of halogen atoms (bromine and fluorine) enhances the antimicrobial activity of compounds. Preliminary studies suggest that this specific compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
Neurological Applications
Recent investigations into thienoimidazole derivatives have highlighted their potential neuroprotective effects. This compound could be explored for its ability to modulate neurotransmitter systems or protect against neurodegenerative diseases due to its structural similarities to known neuroactive compounds.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related thienoimidazole derivative showed potent activity against breast cancer cells in vitro. The compound was found to induce apoptosis through mitochondrial pathways, suggesting similar mechanisms could be explored for the compound .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of thienoimidazole were tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, leading researchers to propose further development for clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and reported applications.
Structural and Molecular Comparisons
Substituent Effects on Properties
- Electron-Withdrawing Groups (Br, F): The bromo and fluoro groups in the target compound increase lipophilicity and metabolic stability, making it suitable for penetrating biological membranes. This contrasts with the ethoxy group in C₁₉H₂₀N₂O₃S, which improves solubility but reduces membrane permeability .
- Thione vs. Oxo Groups: Replacement of the oxo group with a thione (e.g., in C₁₄H₁₅BrN₂O₂S₂) alters electronic density, enhancing interactions with metal ions or cysteine residues in enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
